2-(3-Amino-4-fluorophenyl)cyclopentan-1-one
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Overview
Description
2-(3-Amino-4-fluorophenyl)cyclopentan-1-one is an organic compound with the molecular formula C₁₁H₁₂FNO It is a cyclopentanone derivative with an amino and a fluorine substituent on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-4-fluorophenyl)cyclopentan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-amino-4-fluorobenzaldehyde and cyclopentanone.
Condensation Reaction: The 3-amino-4-fluorobenzaldehyde undergoes a condensation reaction with cyclopentanone in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-4-fluorophenyl)cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Substitution: The amino and fluorine groups on the phenyl ring can participate in substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines), solvents like dichloromethane or ethanol.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(3-Amino-4-fluorophenyl)cyclopentan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-Amino-4-fluorophenyl)cyclopentan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluorine groups on the phenyl ring can form hydrogen bonds or electrostatic interactions with the active sites of these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorophenyl)cyclopentan-1-one
- 3-(4-Fluorophenyl)cyclopentan-1-one
- 1-(4-Fluorophenyl)cyclopentan-1-amine
Uniqueness
2-(3-Amino-4-fluorophenyl)cyclopentan-1-one is unique due to the presence of both an amino and a fluorine substituent on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H12FNO |
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Molecular Weight |
193.22 g/mol |
IUPAC Name |
2-(3-amino-4-fluorophenyl)cyclopentan-1-one |
InChI |
InChI=1S/C11H12FNO/c12-9-5-4-7(6-10(9)13)8-2-1-3-11(8)14/h4-6,8H,1-3,13H2 |
InChI Key |
KHMURVUVJKTHSD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C1)C2=CC(=C(C=C2)F)N |
Origin of Product |
United States |
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